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Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to detect

and localize specific DNA or RNA sequences within cells and tissues.[1][2] The method relies

on fluorescently labeled probes that bind to complementary target sequences.[1] A significant

advancement in probe labeling is the use of bioorthogonal chemistry, such as the copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3] This

reaction forms a stable triazole linkage between an alkyne-functionalized molecule and an

azide-functionalized molecule with high efficiency and specificity.[3]

CY3-YNE (Sulfo-Cyanine3-alkyne) is a bright and photostable fluorescent dye featuring an

alkyne group, making it an ideal tool for labeling azide-modified biomolecules.[4] When applied

to FISH, an azide-modified nucleic acid probe is first synthesized and then covalently labeled

with CY3-YNE through the CuAAC reaction.[5] This approach offers several advantages over

traditional labeling methods, such as the enzymatic incorporation of dye-labeled nucleotides,

by providing a higher degree of labeling and potentially improved signal-to-noise ratios.[6]

These notes provide detailed protocols for using CY3-YNE to generate fluorescently labeled

probes for FISH applications.

Properties of CY3-YNE
CY3-YNE is a water-soluble cyanine dye with robust fluorescence properties suitable for

various biological imaging applications.[4][7] Its key characteristics are summarized below.
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Property Description Reference

Product Name
CY3-YNE; Sulfo-Cyanine3-

alkyne
[4][5]

Fluorescence Bright orange-red fluorescence [8]

Excitation Max (Ex) ~554 nm [4]

Emission Max (Em) ~566 nm [4]

Molecular Formula C₃₄H₄₂N₃O₇S₂ [4]

Molecular Weight 668.84 g/mol [4]

Reactive Group Alkyne (-C≡CH) [5]

Reaction
Copper-Catalyzed Azide-

Alkyne Cycloaddition (CuAAC)
[5]

Storage (Powder)

-20°C for up to 3 years,

protected from light and

moisture.

[4]

Storage (Solvent)
-80°C for up to 1 year in a

suitable solvent like DMSO.
[4]

Experimental Workflow and Protocols
The overall process involves three main stages: the synthesis of an azide-modified DNA/RNA

probe, the covalent labeling of the probe with CY3-YNE via click chemistry, and the application

of the labeled probe in a standard FISH protocol.
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Overall Workflow for CY3-YNE in FISH

Probe Preparation

Click Chemistry Labeling

Fluorescence In Situ Hybridization

Synthesize Azide-Modified
Nucleic Acid Probe

(e.g., via PCR)

Purify Probe

React Azide-Probe with
CY3-YNE Dye

Purify CY3-Labeled Probe

Prepare Slides/Tissue

Hybridize Probe to Target

Perform Post-Hybridization Washes

Counterstain and Mount

Image with Fluorescence Microscope

Click to download full resolution via product page

Caption: High-level workflow from probe synthesis to final imaging.

Protocol 1: Preparation of Azide-Modified DNA Probes
via PCR
This protocol describes the generation of azide-functionalized DNA probes using PCR. The

principle is to incorporate a nucleotide analog containing an azide group.

Materials:

DNA template

Specific forward and reverse primers

dNTP mix (dATP, dCTP, dGTP, dTTP)
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Azide-modified dUTP (e.g., 5-azidoallyl-dUTP)

Taq DNA polymerase and corresponding buffer

PCR grade water

Thermocycler

DNA purification kit (e.g., QIAquick PCR Purification Kit)

Methodology:

Set up the PCR Reaction: In a sterile PCR tube, assemble the following components on ice.

The ratio of azide-modified dUTP to natural dTTP may need optimization.

Component Volume (for 50 µL reaction) Final Concentration

10x PCR Buffer 5 µL 1x

dNTP mix (10 mM each, no

dTTP)
1 µL 200 µM each

dTTP (10 mM) 0.5 µL 100 µM

Azide-dUTP (1 mM) 5 µL 100 µM

Forward Primer (10 µM) 2 µL 0.4 µM

Reverse Primer (10 µM) 2 µL 0.4 µM

DNA Template (10-50 ng/µL) 1 µL 0.2-1 ng/µL

Taq Polymerase (5 U/µL) 0.5 µL 2.5 U

PCR Grade Water to 50 µL -

Perform PCR: Use a standard thermocycling program, adjusting the annealing temperature

based on the primers' melting temperature (Tm) and the extension time based on the

amplicon length.

Initial Denaturation: 95°C for 3 minutes
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30-35 Cycles:

Denaturation: 95°C for 30 seconds

Annealing: 55-65°C for 30 seconds

Extension: 72°C for 1 minute per kb

Final Extension: 72°C for 5-10 minutes

Hold: 4°C

Purify the PCR Product: After amplification, purify the azide-modified DNA probe using a

suitable PCR purification kit according to the manufacturer's instructions.[9] Elute the probe

in nuclease-free water or a low-salt buffer (e.g., 5 mM Tris-HCl, pH 8.0).[9]

Quantify the Probe: Measure the concentration of the purified probe using a

spectrophotometer.

Protocol 2: Click Chemistry Labeling with CY3-YNE
This protocol uses a copper-catalyzed reaction to conjugate the azide-modified probe with

CY3-YNE.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide-Modified
Probe

CY3-Labeled
Probe

CY3-YNE
(Alkyne)

Cu(I) Catalyst
(e.g., CuSO₄ +

Sodium Ascorbate)

 Click
Reaction 

Click to download full resolution via product page
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Caption: The click reaction conjugates an azide-probe and CY3-YNE.

Materials:

Purified azide-modified DNA probe

CY3-YNE (10 mM stock in DMSO)

Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)

Sodium Ascorbate solution (e.g., 5 mM in water, freshly prepared)

Reaction Buffer (e.g., 0.2 M Triethylammonium acetate, pH 7.0)

DMSO

DNA purification kit or ethanol precipitation reagents

Methodology:

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents.

The final concentration of the probe should be between 20-200 µM. The dye should be in a

slight molar excess.

Azide-modified DNA probe (to a final concentration of ~100 µM)

Reaction Buffer (to a final concentration of 0.2 M)

DMSO (to a final volume of 50%)

CY3-YNE stock solution (to a final concentration of 1.5x that of the probe)

Initiate the Reaction:

Add the freshly prepared Sodium Ascorbate solution to a final concentration of 0.5 mM

and vortex briefly.

Add the CuSO₄ solution to a final concentration of 0.5 mM. Note: The copper catalyst can

be prepared as a Cu-TBTA complex to improve efficiency and protect the DNA.
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Vortex the mixture thoroughly.

Incubate: Incubate the reaction at a controlled temperature, for example, 45°C for 30-60

minutes.[9] Intermittent mixing can be applied if using a water bath.[9]

Purify the Labeled Probe: It is critical to remove unreacted dye and catalyst components.[9]

Spin Column Purification: Use a DNA purification kit, ensuring the column's fragment cut-

off size is appropriate for the probe length.[9]

Ethanol Precipitation: Alternatively, add sodium acetate to a final concentration of 0.3 M,

followed by 2.5 volumes of cold ethanol. Incubate at -20°C for at least 20 minutes,

centrifuge to pellet the DNA, wash with 70% ethanol, air dry the pellet, and resuspend in

hybridization buffer.[10]

Quantify and Store: Measure the final concentration of the CY3-labeled probe. Store the

probe protected from light at -20°C.

Protocol 3: Fluorescence In Situ Hybridization (FISH)
This is a general protocol for performing FISH on slides. It may require optimization based on

the specific cell type, tissue, and probe characteristics.[9]
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General FISH Procedure

Slide Preparation
(Fixation, Permeabilization)

Denaturation
(Heat slides and probe)

Hybridization
(Incubate probe on slide overnight)

Post-Hybridization Washes
(Remove unbound probe)

Counterstaining & Mounting
(e.g., with DAPI)

Fluorescence Microscopy

Click to download full resolution via product page

Caption: Key steps involved in the FISH experiment.

Materials:

Slides with prepared cells or tissue sections

CY3-labeled probe

Hybridization Mix (e.g., 50% formamide, 10% dextran sulfate, 2x SSC)

Saline-sodium citrate (SSC) buffer (20x stock)

Formamide

Rubber cement or coverslip sealant
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Humid chamber

Ethanol series (70%, 90%, 100%)

DAPI counterstain solution

Antifade mounting medium

Fluorescence microscope with appropriate filters for Cy3 and DAPI

Methodology:

Slide Preparation:

Prepare chromosome spreads or tissue sections on slides.

Perform pretreatments as needed, which may include RNase A treatment (to remove

RNA), pepsin digestion (to permeabilize cells), and fixation with paraformaldehyde.[11]

Dehydrate the slides through an ethanol series (e.g., 70%, 80%, 95% for 2 minutes each)

and air dry.

Hybridization:

Prepare the hybridization solution containing the CY3-labeled probe at a final

concentration of at least 15 ng/µL.[9]

Apply the probe solution to the slide and cover with a coverslip, sealing the edges with

rubber cement.[9]

Co-denature the probe and target DNA by heating the slides on a heat block at 70-80°C

for 2-5 minutes.[9]

Transfer the slides to a humid chamber and incubate overnight at 37°C to allow for

hybridization.[9]

Post-Hybridization Washes: The stringency of the washes is critical for reducing background

signal and may need optimization.[9]
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Carefully remove the rubber cement and coverslip. A short wash in 2x SSC with 50%

formamide can help.[9]

Wash the slides three times for 5 minutes each in 2x SSC / 50% formamide at 45°C.[9]

Wash three times for 5 minutes each in 1x SSC at 45°C.[9]

Wash three times for 5 minutes each in 4x SSC / 0.1% Tween 20 at 45°C.[9]

Counterstaining and Mounting:

Dehydrate the slides again in an ethanol series (70%, 90%, 100% for 2 minutes each),

protecting them from light.[9]

Air dry the slides completely in the dark.[9]

Apply a drop of mounting medium containing a DNA counterstain like DAPI.

Mount a coverslip over the specimen and seal the edges.[9]

Imaging:

Analyze the slides using a fluorescence microscope equipped with appropriate filter sets

for Cy3 (for the probe) and DAPI (for nuclear counterstaining).[8] The CY3 signal will

appear as distinct orange-red spots corresponding to the location of the target sequence.

[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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